molecular formula C5H4N4O3 B13687699 Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate

Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate

Katalognummer: B13687699
Molekulargewicht: 168.11 g/mol
InChI-Schlüssel: LRKUYVVCBLMOGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate is a heterocyclic compound that features an imidazole ring fused with an oxadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a suitable reagent to form the desired imidazole-oxadiazole structure . The reaction conditions often include the use of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow processes and advanced catalytic systems.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole-oxadiazole core.

    Substitution: The compound can undergo substitution reactions, where functional groups on the ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Wissenschaftliche Forschungsanwendungen

Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazole: A simpler heterocyclic compound with a wide range of applications in chemistry and biology.

    Oxadiazole: Another heterocyclic compound that shares structural similarities with the oxadiazole ring in Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate.

    Benzimidazole: A fused heterocyclic compound with significant biological activity and applications in medicinal chemistry.

Uniqueness

This compound is unique due to its fused imidazole-oxadiazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C5H4N4O3

Molekulargewicht

168.11 g/mol

IUPAC-Name

methyl 6H-imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate

InChI

InChI=1S/C5H4N4O3/c1-11-5(10)4-6-2-3(7-4)9-12-8-2/h1H3,(H,6,7,8,9)

InChI-Schlüssel

LRKUYVVCBLMOGZ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=NC2=NON=C2N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.